4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
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Overview
Description
4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClF4N and a molecular weight of 229.6 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a tetrafluoroethyl group at the para position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with tetrafluoroethylene under specific conditions. The nitro group is then reduced to an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analogue with a single fluorine atom.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a tetrafluoroethyl group.
4-(1,1,2,2-Tetrafluoroethyl)aniline: A structural isomer with different fluorine atom positioning.
Uniqueness
4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrafluoroethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine with the molecular formula C8H8ClF4N. Its unique structure, featuring a tetrafluoroethyl group attached to an aniline moiety, imparts distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems, mechanisms of action, and relevant research findings.
The compound is characterized by:
- Molecular Weight : Approximately 229.6 g/mol
- Solubility : Soluble in water due to the presence of the hydrochloride salt
- Reactivity : The aniline nitrogen and the tetrafluoroethyl group contribute to its reactivity and potential biological interactions.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Fluorination Effects : The tetrafluoroethyl group enhances lipophilicity and stability compared to non-fluorinated analogs. This can lead to increased binding affinities with proteins and other biomolecules.
- Interaction with Biological Targets : Preliminary studies suggest that fluorinated compounds often exhibit enhanced interactions with enzymes and receptors involved in various disease pathways.
Binding Affinity Studies
Recent studies have indicated that fluorinated compounds like this compound may show increased binding affinity for certain biological targets. Although specific data on this compound is limited, related studies suggest that such compounds can effectively interact with proteins due to their unique electronic properties.
Antioxidant Activity
While direct studies on the antioxidant activity of this compound are scarce, research on structurally similar compounds has shown promising results. For instance, fluorinated analogs have been studied for their radical-scavenging abilities in various assays:
- ABTS Assay : Measures the ability to scavenge ABTS radicals.
- FRAP Assay : Assesses the reduction ability of antioxidants.
- ORAC Assay : Evaluates the capacity to inhibit peroxyl radical-induced oxidation .
The results from these assays indicate that fluorinated compounds often demonstrate significant antioxidant potential.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoroaniline | C6H6FNH | Lacks the tetrafluoroethyl group |
4-(Trifluoromethyl)aniline | C7H6F3N | Contains a trifluoromethyl group |
4-(1-Chloro-1,1-difluoroethyl)aniline | C8H8ClF2N | Contains chlorine and difluorinated ethyl group |
4-(Perfluoropropyl)aniline | C9H10F6N | Features a perfluorinated propyl group |
This table illustrates how this compound compares to other fluorinated anilines. Its combination of a highly fluorinated moiety with an aniline structure may enhance its stability and biological activity compared to less fluorinated counterparts.
Properties
IUPAC Name |
4-(1,2,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7(8(10,11)12)5-1-3-6(13)4-2-5;/h1-4,7H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJOOJWSYQEDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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